Cas no 1864698-91-8 (1-Cyclohexene-1-acetamide, N-methoxy-N-methyl-)

1-Cyclohexene-1-acetamide, N-methoxy-N-methyl-, is a specialized organic compound featuring a cyclohexene backbone substituted with an acetamide group modified by methoxy and methyl substituents on the nitrogen. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The N-methoxy-N-methyl moiety enhances its utility as a Weinreb amide equivalent, facilitating controlled carbonyl transformations such as ketone synthesis via Grignard or organolithium additions. Its stability and selectivity under various reaction conditions contribute to its preference in multi-step syntheses. The compound’s defined stereochemistry and functional group compatibility further support its use in complex molecular architectures.
1-Cyclohexene-1-acetamide, N-methoxy-N-methyl- structure
1864698-91-8 structure
商品名:1-Cyclohexene-1-acetamide, N-methoxy-N-methyl-
CAS番号:1864698-91-8
MF:C10H17NO2
メガワット:183.24748301506
MDL:MFCD32640726
CID:5682934
PubChem ID:146082556

1-Cyclohexene-1-acetamide, N-methoxy-N-methyl- 化学的及び物理的性質

名前と識別子

    • 1-Cyclohexene-1-acetamide, N-methoxy-N-methyl-
    • EN300-2650478
    • 2-(cyclohex-1-en-1-yl)-N-methoxy-N-methylacetamide
    • 2-(Cyclohexen-1-yl)-N-methoxy-N-methylacetamide
    • 1864698-91-8
    • MDL: MFCD32640726
    • インチ: 1S/C10H17NO2/c1-11(13-2)10(12)8-9-6-4-3-5-7-9/h6H,3-5,7-8H2,1-2H3
    • InChIKey: BHADHHNQLUCBFF-UHFFFAOYSA-N
    • ほほえんだ: C1(CC(N(OC)C)=O)CCCCC=1

計算された属性

  • せいみつぶんしりょう: 183.125928785g/mol
  • どういたいしつりょう: 183.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 211
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

  • 密度みつど: 1.023±0.06 g/cm3(Predicted)
  • ふってん: 237.9±33.0 °C(Predicted)

1-Cyclohexene-1-acetamide, N-methoxy-N-methyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2650478-10.0g
2-(cyclohex-1-en-1-yl)-N-methoxy-N-methylacetamide
1864698-91-8 95%
10g
$1778.0 2023-05-31
Enamine
EN300-2650478-0.1g
2-(cyclohex-1-en-1-yl)-N-methoxy-N-methylacetamide
1864698-91-8 95%
0.1g
$113.0 2023-09-14
Enamine
EN300-2650478-5g
2-(cyclohex-1-en-1-yl)-N-methoxy-N-methylacetamide
1864698-91-8 95%
5g
$1199.0 2023-09-14
Enamine
EN300-2650478-1g
2-(cyclohex-1-en-1-yl)-N-methoxy-N-methylacetamide
1864698-91-8 95%
1g
$414.0 2023-09-14
Aaron
AR028RJ9-5g
2-(cyclohex-1-en-1-yl)-N-methoxy-N-methylacetamide
1864698-91-8 95%
5g
$1674.00 2023-12-15
Aaron
AR028RJ9-1g
2-(cyclohex-1-en-1-yl)-N-methoxy-N-methylacetamide
1864698-91-8 95%
1g
$595.00 2023-12-15
1PlusChem
1P028RAX-2.5g
2-(cyclohex-1-en-1-yl)-N-methoxy-N-methylacetamide
1864698-91-8 95%
2.5g
$1063.00 2024-06-17
1PlusChem
1P028RAX-50mg
2-(cyclohex-1-en-1-yl)-N-methoxy-N-methylacetamide
1864698-91-8 95%
50mg
$152.00 2024-06-17
Enamine
EN300-2650478-10g
2-(cyclohex-1-en-1-yl)-N-methoxy-N-methylacetamide
1864698-91-8 95%
10g
$1778.0 2023-09-14
Enamine
EN300-2650478-1.0g
2-(cyclohex-1-en-1-yl)-N-methoxy-N-methylacetamide
1864698-91-8 95%
1g
$414.0 2023-05-31

1-Cyclohexene-1-acetamide, N-methoxy-N-methyl- 関連文献

1-Cyclohexene-1-acetamide, N-methoxy-N-methyl-に関する追加情報

Comprehensive Overview of 1-Cyclohexene-1-acetamide, N-methoxy-N-methyl- (CAS No. 1864698-91-8)

1-Cyclohexene-1-acetamide, N-methoxy-N-methyl- (CAS No. 1864698-91-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule, characterized by its unique cyclohexene backbone and N-methoxy-N-methyl substitution, serves as a versatile intermediate in synthetic chemistry. Its structural features make it particularly valuable for designing bioactive molecules, aligning with the growing demand for sustainable chemical synthesis and green chemistry practices.

In recent years, the compound has been explored for its potential applications in drug discovery, especially in the development of small-molecule inhibitors targeting enzymes and receptors. Researchers are increasingly focusing on structure-activity relationship (SAR) studies to optimize its efficacy, a trend driven by the rise of computational chemistry and AI-driven molecular design. These advancements address common user queries such as "how to improve synthetic yield of N-methoxy-N-methyl amides" or "role of cyclohexene derivatives in medicinal chemistry."

The synthesis of 1-Cyclohexene-1-acetamide, N-methoxy-N-methyl- typically involves amide coupling reactions, a topic frequently searched in academic and industrial forums. Optimizing these reactions is critical for reducing waste and improving scalability, which resonates with the global push toward circular economy principles. Additionally, its stability under various pH conditions makes it a candidate for prodrug development, another hot topic in pharmaceutical formulation.

From an analytical perspective, techniques like HPLC and LC-MS are commonly employed to characterize this compound, reflecting the industry's shift toward high-throughput screening methods. Users often search for "analytical methods for N-methyl amides" or "spectroscopic data of cyclohexene derivatives," underscoring the need for detailed technical resources. The compound's logP and solubility profiles also make it a subject of interest in ADMET studies, a key focus area for modern drug developers.

Beyond pharmaceuticals, 1-Cyclohexene-1-acetamide, N-methoxy-N-methyl- has potential applications in flavor and fragrance industries due to its structural similarity to naturally occurring terpenes. This aligns with the rising consumer demand for bio-based ingredients, a trend highlighted by searches like "sustainable alternatives to synthetic flavors." Its compatibility with catalytic hydrogenation further expands its utility in producing high-value intermediates.

In summary, 1-Cyclohexene-1-acetamide, N-methoxy-N-methyl- exemplifies the intersection of innovation and practicality in organic chemistry. Its multifaceted applications—from drug design to green manufacturing—address pressing industry challenges while catering to evolving user interests in molecular optimization and environmental sustainability.

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